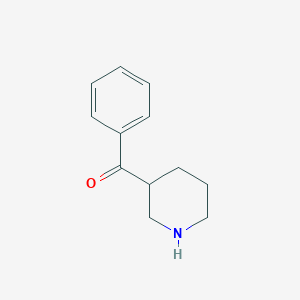

Phenyl(piperidin-3-yl)methanone

描述

Phenyl(piperidin-3-yl)methanone is a chemical entity featuring a phenyl group attached to a carbonyl carbon, which is in turn bonded to the 3-position of a piperidine (B6355638) ring. nih.gov While research on this specific isomer is still developing, the broader class of piperidine-containing methanone (B1245722) frameworks is of considerable interest in chemical science.

Structure

3D Structure

属性

IUPAC Name |

phenyl(piperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOWSICLRODES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423583 | |

| Record name | phenyl(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4842-87-9 | |

| Record name | phenyl(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Phenyl(piperidin-3-yl)methanone

Retrosynthetic analysis, the process of mentally deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic route. leah4sci.comyoutube.com For this compound, two primary disconnections are evident.

The most straightforward disconnection breaks the carbon-carbon bond of the ketone (a C-C disconnection). This approach simplifies the target molecule into a 3-substituted piperidine (B6355638) synthon and a benzoyl synthon. The piperidine component could be a Grignard reagent, an organolithium species, or a carboxylic acid derivative at the 3-position. The benzoyl component could be benzoyl chloride, benzoic acid, or another activated derivative.

A more complex but versatile approach involves disconnecting the piperidine ring itself. This can be achieved through various C-N or C-C bond cleavages within the heterocyclic system. For instance, a disconnection across the 1,2- and 5,6-bonds could lead back to a 1,5-difunctionalized acyclic precursor, such as a δ-amino ketone or a related derivative, which can be cyclized in a subsequent step. This strategy allows for the introduction of substituents at various positions on the ring during the ring-forming process itself.

These retrosynthetic pathways highlight two major phases in the synthesis: the construction of the substituted piperidine ring and the formation of the phenyl ketone.

Classical and Contemporary Approaches to the Piperidine Ring Synthesis

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction. nih.govnih.gov These can be broadly categorized into cyclization techniques, multicomponent reactions, and hydrogenation of pyridine (B92270) precursors.

Intramolecular Cyclization Techniques and Their Stereocontrol

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, creating one or more bonds of the heterocycle from a single acyclic precursor. nih.gov Common methods include:

Reductive Amination: The cyclization of 1,5-dicarbonyl compounds or their equivalents (like oxo-esters or oxo-nitriles) in the presence of ammonia (B1221849) or a primary amine and a reducing agent is a classic route to piperidines. youtube.com

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system within the same molecule can efficiently form the six-membered ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amides provides another pathway to the piperidine core. organic-chemistry.org

Alkene Amination: The intramolecular amination of alkenes, often catalyzed by transition metals like palladium or gold, allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.govajchem-a.com

Stereocontrol in these cyclizations is crucial, especially when synthesizing specific enantiomers or diastereomers. This can be achieved by using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where existing stereocenters in the acyclic precursor direct the stereochemical outcome of the ring closure. researchgate.netresearchgate.net For example, enantioselective approaches using palladium catalysts with chiral ligands have been developed for the oxidative amination of alkenes. nih.gov

Multicomponent Reaction Strategies for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient method for constructing complex molecules like substituted piperidines in a single step from three or more starting materials. nih.govberkeley.edu This approach minimizes waste and simplifies purification by avoiding the isolation of intermediates. A notable example is the four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to generate highly substituted piperidones. thieme-connect.com These MCRs often proceed via a domino sequence of reactions, such as a Mannich reaction followed by a Michael addition and subsequent intramolecular cyclization. tandfonline.com The stereochemical outcome can often be controlled by the nature of the reactants and catalysts used. thieme-connect.com

Table 1: Example of a Multicomponent Reaction for Piperidone Synthesis

| Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|

| Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | One-pot synthesis, domino reaction involving Mannich reaction, Michael addition, and intramolecular aminolysis. tandfonline.com |

Catalytic Hydrogenation-based Routes to Saturated Piperidine Rings

The catalytic hydrogenation of substituted pyridines is one of the most common and direct methods for synthesizing the corresponding piperidines. mdpi.comasianpubs.org This transformation typically requires transition metal catalysts and can be performed under various conditions.

Heterogeneous Catalysis: Metals like platinum (e.g., PtO₂, Adams' catalyst), palladium (Pd/C), rhodium (Rh/C), and nickel are frequently used. asianpubs.org These reactions often necessitate high pressures of hydrogen gas and can require acidic conditions to activate the pyridine ring, although acid-free methods have been developed. mdpi.comresearchgate.net

Homogeneous Catalysis: Soluble catalysts, such as rhodium or ruthenium complexes, can offer higher selectivity and operate under milder conditions. mdpi.com

Electrocatalytic Hydrogenation: A modern, sustainable approach involves the electrocatalytic hydrogenation of pyridines using water as the proton source at ambient temperature and pressure. nih.govacs.org This method, using catalysts like carbon-supported rhodium, avoids the need for high-pressure H₂ gas and offers high current efficiency and yield. nih.govacs.org

Table 2: Comparison of Catalytic Hydrogenation Methods for Pyridine Reduction

| Method | Catalyst Example | Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|---|

| Thermochemical (Heterogeneous) | PtO₂ | H₂ (50-70 bar), Glacial Acetic Acid | High yield, applicable to various substituted pyridines. asianpubs.org | High pressure, often requires acid. researchgate.net |

| Thermochemical (Heterogeneous) | Cobalt on Titanium Nanoparticles | H₂, Water (solvent) | Acid-free, uses a non-precious metal catalyst. mdpi.com | May still require elevated temperature/pressure. |

| Electrocatalytic | Rhodium on Carbon (Rh/C) | Ambient T&P, Anion-Exchange Membrane | Mild conditions, high efficiency, avoids H₂ gas. nih.govacs.org | Requires specialized electrochemical setup. |

Targeted Synthesis of this compound and its Structural Analogues

Once the 3-substituted piperidine ring is available, the final key step is the installation of the benzoyl group. This involves forming a carbon-carbon bond between the piperidine C3 position and the carbonyl carbon of the benzoyl moiety.

Carbon-Carbon Bond Forming Reactions for Methanone (B1245722) Integration (e.g., Friedel-Crafts Aroylation, Cross-Coupling Methodologies)

Friedel-Crafts Aroylation: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to form aryl ketones from an arene and an acyl chloride or anhydride, mediated by a strong Lewis acid like AlCl₃. wikipedia.orgsigmaaldrich.com However, its direct application to an unprotected piperidine ring is problematic. The basic nitrogen of the piperidine would readily react with the Lewis acid catalyst, deactivating it and forming a positively charged complex that strongly deactivates the ring system towards electrophilic attack. libretexts.org Therefore, a Friedel-Crafts-type reaction would typically be performed on a precursor before piperidine ring formation or on a piperidine with a suitable N-protecting group that can tolerate the reaction conditions. An alternative is the acylation of a metalated pyridine, followed by reduction of the pyridine ring. youtube.com

Cross-Coupling Methodologies: Modern transition metal-catalyzed cross-coupling reactions offer a more versatile and functional-group-tolerant approach for synthesizing ketones. youtube.com

Suzuki-type Coupling: A palladium-catalyzed cross-coupling reaction can be employed. One strategy involves the reaction of an arylboronic acid (e.g., phenylboronic acid) with a piperidine-3-carboxylic acid derivative that has been activated in situ. nih.gov

Fukuyama and Weinreb Ketone Syntheses: The Fukuyama coupling utilizes a thioester and an organozinc reagent, while the Weinreb-Nahm ketone synthesis involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a specific N-methoxy-N-methyl amide (Weinreb amide). youtube.comnih.gov For the synthesis of this compound, one could prepare the Weinreb amide of N-protected piperidine-3-carboxylic acid and react it with phenylmagnesium bromide or phenyllithium. nih.gov

Carbonylative Coupling: These reactions introduce a carbonyl group by using carbon monoxide (CO) gas or a CO surrogate. A nickel-catalyzed radical carbonylation reaction, for instance, can form β-amino ketones from aryl N-tosylaziridines and arylboronic acids, providing a pathway to related structures. acs.org

These methods provide a robust toolbox for the final C-C bond formation, allowing the synthesis to be completed under conditions compatible with the sensitive piperidine ring, especially when an appropriate N-protecting group is used.

Carbon-Nitrogen Bond Forming Reactions in Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of this compound. Various strategies centering on the formation of carbon-nitrogen (C-N) bonds are employed to construct this heterocyclic system.

One of the most common approaches is reductive amination , which involves the condensation of an amine with a ketone or aldehyde, followed by the reduction of the resulting imine or enamine. mdpi.com For the synthesis of a piperidine ring, this often takes the form of an intramolecular reaction. A δ-amino carbonyl compound, for instance, can undergo intramolecular cyclization and subsequent reduction to yield the piperidine scaffold. This method is a cornerstone of heterocyclic chemistry due to its efficiency and the wide availability of starting materials.

Another powerful strategy is intramolecular cyclization , where a suitably functionalized acyclic precursor containing a nitrogen atom and an electrophilic or nucleophilic terminus undergoes ring closure. mdpi.com For example, intramolecular hydroamination/cyclization cascades of specific alkynes can be mediated by acids to form an enamine, which then generates an iminium ion that is reduced to the piperidine. mdpi.com These reactions can be initiated through various means, including radical-based methods or transition-metal catalysis, leading to the formation of one or two new C-N bonds to complete the ring. mdpi.com

Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed. rsc.org This method uses a functionalized dienolate, an aldehyde, and a chiral amine to produce a chiral dihydropyridinone, which serves as a versatile intermediate that can be readily converted to a multi-substituted chiral piperidine. rsc.org

Strategic Functional Group Interconversions at the Methanone Moiety

The introduction of the benzoyl group at the C-3 position of the piperidine ring is typically achieved through strategic functional group interconversions on a pre-formed heterocyclic intermediate.

A prevalent method involves the use of organometallic reagents. For example, a Grignard reaction between a phenylmagnesium halide and an N-protected 3-piperidone derivative generates a tertiary alcohol. google.com This intermediate can then be dehydrated to form a tetrahydropyridine (B1245486), which is subsequently reduced to the desired 3-phenylpiperidine. The methanone can then be formed via oxidation of the corresponding alcohol precursor, phenyl(piperidin-3-yl)methanol. A similar approach involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, which is then followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net

Another strategy starts with the reduction of pyridine itself to piperidine, which can be accomplished chemically or through catalytic hydrogenation, often with high stereoselectivity. nih.gov The resulting piperidine can then be functionalized. Direct benzoylation of piperidine is a straightforward method to produce benzoyl piperidine. orgsyn.org

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Various asymmetric strategies have been developed to this end.

Chiral Auxiliary and Chiral Ligand-Based Approaches

Chiral auxiliaries are frequently employed to induce stereoselectivity. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

One notable example is the use of a carbohydrate-based chiral auxiliary. Starting from 2-pyridone, an N-galactosylation followed by O-silylation yields a chiral pyridone derivative. researchgate.netresearchgate.net Nucleophilic addition of organometallic reagents to this system proceeds with high regio- and stereoselectivity, allowing for the controlled introduction of substituents. researchgate.net

Another approach utilizes chiral amines, such as (R)-phenylglycinol or α-methyl benzylamine (B48309), to control stereoselective reactions. A stereoselective three-component vinylogous Mannich-type reaction, for instance, uses a chiral α-methyl benzylamine to form a chiral aldimine in situ, leading to a chiral 2,3-dihydropyridinone adduct that serves as a precursor to the final piperidine product. rsc.org In other cases, racemic piperidine derivatives can be reacted with a chiral auxiliary to form a mixture of diastereomers, which can then be separated chromatographically. Subsequent removal of the auxiliary provides the desired enantiopure piperidine. nih.gov

Asymmetric Catalysis in Piperidine Methanone Synthesis (e.g., Enzymatic Reduction, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Enzymatic reactions provide high levels of stereoselectivity under mild conditions. A powerful chemo-enzymatic strategy involves the dearomatization of activated pyridines. whiterose.ac.ukacs.org This one-pot cascade uses an amine oxidase to convert an N-substituted tetrahydropyridine into a chiral iminium ion, which is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield the stereo-defined piperidine. whiterose.ac.ukacs.org This method has been successfully applied to the synthesis of key intermediates for important pharmaceutical agents. whiterose.ac.uk

Metal-catalyzed asymmetric reactions are also prominent. A highly effective method is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.govsnnu.edu.cn This process typically involves a three-step sequence:

Partial reduction of a pyridine derivative.

Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with an aryl or vinyl boronic acid. This key step, using a chiral phosphine (B1218219) ligand such as (S)-Segphos, establishes the stereocenter with high enantioselectivity. acs.orgorganic-chemistry.org

A final reduction step (e.g., hydrogenation) to yield the enantioenriched 3-substituted piperidine. acs.orgnih.gov

This rhodium-catalyzed approach demonstrates broad functional group tolerance and has been performed on a gram scale. acs.org

Comparison of Asymmetric Catalytic Methods

| Method | Catalyst Type | Key Transformation | Stereocontrol Element | Advantages | References |

|---|---|---|---|---|---|

| Chemo-enzymatic Cascade | Biocatalyst (Enzyme) | Oxidation / Ene-Imine Reduction | Ene-Imine Reductase (EneIRED) | High enantioselectivity (often >99% ee), mild reaction conditions. | whiterose.ac.uk, acs.org |

| Asymmetric Reductive Heck | Transition Metal | Asymmetric Carbometalation | Chiral Ligand (e.g., Segphos) with Rhodium | Broad substrate scope, high yield, excellent enantioselectivity, scalable. | acs.org, nih.gov, snnu.edu.cn |

Diastereoselective and Enantioselective Methodologies for Piperidine-3-yl Position Control

Controlling the stereochemistry specifically at the C-3 position of the piperidine ring is the ultimate goal of these asymmetric syntheses. The methods described previously are central to achieving this control.

The rhodium-catalyzed asymmetric carbometalation is a premier example of controlling the C-3 position, providing both high regioselectivity (addition to the 3-position) and high enantioselectivity. acs.orgsnnu.edu.cn The reaction proceeds via a reductive Heck-type mechanism, furnishing 3-substituted tetrahydropyridines that are direct precursors to the desired piperidines. acs.org

An alternative strategy involves the rhodium-catalyzed C−H functionalization of a piperidine ring. While direct functionalization at C-3 can be challenging, an indirect route has been developed. nih.gov This involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) to install the substituent at the 3-position. nih.gov

Furthermore, diastereoselectivity in multiply substituted piperidines can be achieved by controlling reaction conditions. For instance, in the formation of 2,3-disubstituted piperidines, the relative stereochemistry between the C-2 and C-3 positions can be directed through either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov

Process Development and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to a pilot plant or industrial scale requires significant optimization for safety, efficiency, and cost-effectiveness. For intermediates like this compound, process development focuses on creating robust and scalable procedures.

Optimization of reaction conditions is critical. For instance, lithiation steps that are often performed at very low temperatures (e.g., -78 °C) in the lab may be developed to run at higher, more industrially practical temperatures (e.g., -50 °C or even -10 °C) by carefully selecting reagents and solvents. researchgate.net

The choice of catalysts and reagents is also paramount. For large-scale oxidations, using a catalytic amount of a primary oxidant like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or the more efficient 2-azaadamantane (B3153908) N-oxyl (AZADO), with a stoichiometric, inexpensive terminal oxidant like sodium hypochlorite (B82951) (NaOCl), is preferable to using stoichiometric chromium-based or other heavy-metal oxidants. researchgate.net

Finally, process mass intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the "greenness" of a process. Second-generation synthetic approaches often focus on reducing PMI by minimizing solvent volumes and using more efficient, atom-economical reactions. researchgate.net The selection of a synthetic route for scale-up, such as resolving a racemic intermediate via salt formation with a chiral acid, is often a pragmatic choice based on robustness and cost, even if it is not the most elegant chemical solution. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a cornerstone of process chemistry, aiming to maximize product yield and purity while minimizing costs and reaction times. For a compound like this compound, which contains both a piperidine ring and a ketone, several synthetic steps such as acylation and, potentially, precursor modifications like debenzylation, are critical targets for optimization. researchgate.net

Research into the synthesis of analogous piperidine intermediates highlights the impact of variables such as solvent, temperature, and catalyst choice. For instance, in the final N-debenzylation step to yield a piperidine core, the choice of catalyst and hydrogen source is crucial. Studies on related compounds have systematically evaluated these parameters to achieve near-quantitative yields. researchgate.net Similarly, the N-acylation step to form the methanone structure is highly dependent on the acylating agent and reaction temperature, with unsuitable conditions leading to decomposition or incomplete reactions. researchgate.net

The oxidation of a precursor alcohol to the target ketone represents another key optimization point. Modern methods often employ catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (NaOCl). researchgate.net The development of these processes focuses on improving safety and efficiency, for example, by finding conditions that allow for operation at higher, more practical temperatures than the cryogenic conditions often required for highly reactive intermediates like organolithiums. researchgate.net

Table 1: Example of Optimization Parameters for a Key Synthetic Step (Catalytic N-Debenzylation of a Piperidine Precursor)

This table is illustrative, based on findings for related piperidine intermediates. researchgate.net

| Parameter | Variation | Observation | Yield (%) |

| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis. | ~95 |

| Pd(OH)₂/C (Pearlman's) | Often more effective for N-benzyl groups. | >98 | |

| Solvent | Methanol (B129727) | Reaction proceeds well. researchgate.net | ~95 |

| Ethanol | Good alternative, similar results. researchgate.net | ~94 | |

| Ethyl Acetate | Slower reaction rate observed. researchgate.net | <90 | |

| H₂ Source | H₂ Gas (4-5 bar) | Effective under pressure. researchgate.net | >95 |

| Ammonium Formate | Transfer hydrogenation, less effective in this case. researchgate.net | Negligible | |

| Temperature | 20-25 °C | Optimal for minimizing side reactions. | >95 |

| 50 °C | Increased rate but potential for side products. researchgate.net | ~92 |

Application of Continuous Flow Reactors for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. mit.eduslideshare.net A continuous flow system typically involves pumping reactants through tubes or microreactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. mit.edu

The synthesis of complex heterocyclic molecules, including piperidine derivatives, has been successfully adapted to continuous flow processes. nih.gov A notable example is the multi-step flow synthesis of a potent δ-opioid receptor agonist, which shares structural motifs with this compound. nih.gov This process utilized a sequence of microreactors with integrated purification steps, employing solid-supported reagents to remove impurities and by-products in-line. nih.gov The use of real-time analytical tools, such as infrared spectroscopy (IR), allows for precise monitoring and control of the reaction progress. nih.gov Such a setup minimizes the handling of hazardous intermediates and can significantly increase throughput. researchgate.net

The core components of these systems include pumps (e.g., HPLC or syringe pumps), reactor coils (often made of PFA tubing), back-pressure regulators, and static mixers to ensure efficient mixing. mit.edu For reactions involving gases, specialized reactors like "tube-in-tube" systems with gas-permeable membranes can overcome issues of low gas solubility. researchgate.net

Table 2: Illustrative Parameters for a Multi-Step Continuous Flow Synthesis

Based on the synthesis of a complex piperidine derivative. nih.gov

| Parameter | Specification | Purpose |

| Reactor Type | Sequence of flow-based microreactors | To perform multiple reaction steps sequentially without isolation. nih.gov |

| Pumping System | HPLC Pumps | Precise control of flow rates and stoichiometry. mit.edu |

| Residence Time | Variable (minutes) | Controlled by reactor volume and flow rate to optimize conversion. mit.edu |

| Purification | Solid-supported reagents and scavengers | In-line removal of impurities and excess reagents. nih.gov |

| Process Analytics | In-line IR Spectroscopy | Real-time monitoring of reaction completion and control of subsequent steps. nih.gov |

Sustainable and Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is now a fundamental aspect of modern synthetic route design, aiming to reduce the environmental impact of chemical processes. rroij.comfirp-ula.org These principles provide a framework for creating safer, more efficient, and less wasteful syntheses. rroij.com

For a target like this compound, several of the twelve principles of green chemistry are particularly relevant:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com This encourages the replacement of hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) or even water. nih.govskpharmteco.com

Design for Energy Efficiency: Energy requirements should be minimized. Performing reactions at ambient temperature and pressure, where possible, is ideal. nih.gov The use of microwave irradiation or mechanochemistry are alternative strategies to reduce energy consumption compared to conventional heating. nih.gov

Use of Catalytic Reagents: Catalytic reagents (which are used in small amounts and can be recycled) are superior to stoichiometric reagents. firp-ula.org The use of palladium catalysts for hydrogenation or TEMPO for oxidation are prime examples. researchgate.netresearchgate.net

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and generate waste. nih.gov

Applying these principles to the synthesis of piperidones has been shown to lead to more environmentally friendly and cost-effective routes. nih.govnih.gov

Table 3: Application of Green Chemistry Principles to Synthetic Design

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replace chlorinated solvents (e.g., CH₂Cl₂) or polar aprotic solvents (e.g., DMF) with greener alternatives like CPME (cyclopentyl methyl ether) or 2-MeTHF. skpharmteco.com |

| Catalysis | Employ catalytic hydrogenation for precursor synthesis instead of stoichiometric metal hydride reagents. Use catalytic oxidation (e.g., TEMPO-based) for ketone formation. researchgate.net |

| Reduce Derivatives | Develop a convergent synthesis that avoids the use of protecting groups on the piperidine nitrogen, if possible, reducing the number of steps. nih.gov |

| Energy Efficiency | Utilize continuous flow reactors for better heat transfer, reducing energy waste. Explore microwave-assisted synthesis to shorten reaction times. slideshare.netnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in the structural elucidation of Phenyl(piperidin-3-yl)methanone. These experiments provide information on the number and types of protons and carbons present in the molecule. While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and the multiplicity (splitting pattern) would indicate the number of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's local electronic environment (e.g., aromatic, aliphatic, carbonyl).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~198-202 |

| Aromatic CH (ortho) | ~7.9-8.1 (d) | ~130-132 |

| Aromatic CH (meta) | ~7.4-7.6 (t) | ~128-130 |

| Aromatic CH (para) | ~7.5-7.7 (t) | ~132-134 |

| Aromatic C (quaternary) | - | ~135-137 |

| Piperidine (B6355638) CH (C3) | ~3.0-3.3 (m) | ~45-50 |

| Piperidine CH₂ (C2, C6) | ~2.8-3.2 (m) | ~48-55 |

| Piperidine CH₂ (C4, C5) | ~1.5-2.0 (m) | ~25-35 |

| NH | ~1.5-2.5 (br s) | - |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the piperidine ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons, such as the carbonyl carbon and the aromatic quaternary carbon. For instance, HMBC would show a correlation between the ortho-protons of the phenyl ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl and piperidine rings.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Shows correlations between adjacent protons in the piperidine ring and the phenyl ring. |

| HSQC | Connects each proton signal to its directly attached carbon signal. |

| HMBC | Reveals long-range couplings, for example, between the aromatic protons and the carbonyl carbon, and between the piperidine protons and the carbonyl carbon, confirming the overall structure. |

| NOESY | Provides information on the through-space proximity of protons, which helps in determining the 3D conformation of the molecule. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS would provide its exact mass, which can be used to confirm its molecular formula (C₁₂H₁₅NO). The calculated exact mass for this formula is 189.115364 Da.

In addition to exact mass determination, mass spectrometry provides information about the molecule's structure through fragmentation analysis. The fragmentation pattern is a unique fingerprint of a molecule and can be used to identify its structural components.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment |

| 189.1154 | [M]⁺ (Molecular Ion) |

| 105.0340 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in the SpectraBase database.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Characteristic Vibrational Frequencies:

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| C=O (Ketone) | 1680-1700 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1250 | Stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral center.

To date, the crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database. If a suitable single crystal of the compound were to be grown, single-crystal X-ray diffraction analysis would provide a wealth of information.

Information Obtainable from X-ray Crystallography:

Absolute Configuration: Since this compound has a chiral center at the C3 position of the piperidine ring, X-ray crystallography could determine its absolute configuration as either (R) or (S).

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (e.g., chair, boat) and the rotational orientation of the phenyl group relative to the piperidine ring in the solid state.

Intermolecular Interactions: The crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the solid-state properties of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the forces that govern crystal packing. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For piperidine derivatives, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. In the crystal structure of related piperidin-4-one derivatives, molecules are linked by various hydrogen bonds and other interactions to form complex supramolecular architectures. researchgate.net Analysis of these interactions via Hirshfeld surfaces and the associated 2D fingerprint plots allows for the deconvolution of these close contacts.

A detailed analysis of the crystal packing of a similar compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, highlights the predominant interactions. nih.gov The study confirms the critical role of hydrogen-atom contacts in the crystal packing, with van der Waals interactions being significant. nih.gov While specific data for this compound is not detailed in the available literature, the analysis of analogous structures provides a strong indication of the expected interactions. The primary interactions stabilizing the crystal packing of such piperidine rings are typically H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov

Table 1: Representative Intermolecular Contact Contributions for a Substituted Piperidine Derivative

This table presents data for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one as a representative example of interactions in a piperidine ring system. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

| N···H/H···N | 0.1 |

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of pharmaceutical intermediates and active compounds. A suite of orthogonal methods is often employed to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantitative analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. The benzoyl group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. google.com

Method development would involve screening various C18 or phenyl-hexyl columns and optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like acetic acid or formic acid solution) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution is often preferred to resolve the main peak from any potential impurities generated during synthesis or storage. nih.gov

A patent for the analysis of the closely related precursor, 3-aminopiperidine, details a method where it is derivatized to N-benzoyl-3-aminopiperidine (very similar to the title compound) to enhance UV detection and achieve reliable quantification. google.com This underscores the suitability of HPLC for analyzing this class of compounds. Validation would be performed according to established guidelines to ensure the method is linear, accurate, precise, and specific.

Table 2: Typical Starting Conditions for HPLC Method Development

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Intermediates and Products

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for analyzing volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC is highly suitable for monitoring the presence of volatile intermediates or residual solvents from its synthesis. google.comgoogle.com For instance, starting materials like piperidine or solvents like methanol or acetonitrile could be quantified at trace levels. google.com

The NIST Mass Spectrometry Data Center contains a GC-MS entry for this compound, confirming its amenability to this technique, likely via a high-temperature method. nih.gov For chiral analysis of related amines, GC can also be employed using a chiral column, often after derivatization (e.g., with trifluoroacetic anhydride) to increase volatility and improve separation. sigmaaldrich.com

Table 3: General GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (non-polar), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min) to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Purity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. researchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol or ethanol. wikipedia.org SFC offers the advantages of high speed, reduced solvent consumption, and faster fraction dry-down in preparative applications. researchgate.net

This compound possesses a stereocenter at the C3 position of the piperidine ring, making it a chiral molecule. SFC is the technique of choice for resolving its enantiomers. chromatographyonline.com Method development typically involves screening a set of chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), with different alcohol modifiers. nih.gov This screening approach has demonstrated a success rate exceeding 95% for resolving chiral molecules in drug discovery programs. nih.gov SFC is therefore ideal for determining the enantiomeric excess (e.e.) and for the semi-preparative isolation of the individual (R)- and (S)-enantiomers. nih.govchromatographyonline.com

Table 4: Typical SFC Screening Platform for Chiral Separation

| Parameter | Condition |

|---|---|

| Columns (Screened) | Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H |

| Mobile Phase | Supercritical CO₂ with a modifier (Methanol or Isopropanol) |

| Gradient | 5% to 40% modifier over 5-10 minutes |

| Flow Rate | 3-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-PDA |

Capillary Electrophoresis (CE) for Compound Heterogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers a separation mechanism that is orthogonal to chromatography, making it an excellent tool for assessing compound heterogeneity and identifying impurities that might co-elute in HPLC.

For this compound, which is a basic compound due to the secondary amine in the piperidine ring, CE would be run in a low pH buffer. Under these conditions, the amine is protonated, and the compound carries a positive charge, allowing it to migrate in the electric field. The technique is highly efficient and requires minimal sample and solvent volumes. It can be used to establish the purity profile of the compound from an alternative analytical perspective, potentially separating closely related basic or acidic impurities that are difficult to resolve by RP-HPLC. While specific CE methods for this exact compound are not prominent in the literature, its application to small molecule pharmaceuticals is well-established for purity and impurity analysis.

Chemical Reactivity and Derivatization Strategies

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a key site for nucleophilic reactions, readily undergoing modification to produce a diverse array of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of piperidine-containing compounds.

N-alkylation introduces an alkyl group onto the nitrogen atom. This is commonly achieved by reacting Phenyl(piperidin-3-yl)methanone with an alkyl halide. To facilitate this reaction, a base is often used to deprotonate the secondary amine, increasing its nucleophilicity. In some synthetic routes, variations like the Finkelstein halogen-exchange are employed to create a more reactive alkyl iodide in situ, promoting efficient N-alkylation. nih.govnih.gov

N-acylation involves the introduction of an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. This can be accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Alternatively, coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) can be used to facilitate amide bond formation with carboxylic acids. unisi.it Protective groups like tert-Butyloxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) are also introduced via N-acylation to temporarily block the reactivity of the nitrogen during multi-step syntheses. nih.gov

Table 1: Reagents for N-Alkylation and N-Acylation of the Piperidine Nitrogen

| Reaction Type | Reagent Class | Specific Examples | Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Benzyl (B1604629) bromide, 1-Iodopropane, 1-(3-chloropropyl)piperidine | Base (e.g., K2CO3, NaH), Solvent (e.g., DCM, DMF) |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Base (e.g., Triethylamine), Solvent (e.g., DCM) |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Solvent (e.g., DCM, THF) |

| N-Acylation | Carboxylic Acids | Benzoic acid | Coupling agent (e.g., HATU, DCC), Base (e.g., DIPEA) |

Derivatization to Form N-Substituted Methanamine Derivatives

The synthesis of N-substituted derivatives is crucial for creating analogues with diverse functionalities. niscpr.res.in Following N-alkylation, the piperidine nitrogen becomes part of a tertiary amine. For instance, reaction with benzyl chloride yields N-benzyl-phenyl(piperidin-3-yl)methanone. The resulting N-substituted compounds can be considered complex methanamine derivatives, where the "methane" is part of the introduced alkyl or arylmethyl group. This structural modification significantly impacts the molecule's steric and electronic properties. The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides is an example of how complex sidechains can be introduced via N-alkylation, creating elaborate N-substituted structures. nih.govnih.gov

Reactions at the Ketone Carbonyl Group

The electrophilic carbon atom of the ketone carbonyl group is susceptible to attack by nucleophiles, and the entire group can be reduced to a secondary alcohol.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of the benzoyl group is electrophilic and undergoes nucleophilic addition reactions. youtube.com A variety of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), results in the formation of a tertiary alcohol after acidic workup.

Acetal Formation: In the presence of an acid catalyst, alcohols react with the ketone to form a hemiacetal, which can then react with a second molecule of alcohol to form an acetal. youtube.com This reaction is often used to protect the ketone group during reactions at other sites of the molecule.

Imine and Enamine Formation: Primary amines react with the ketone under acidic conditions to form imines (Schiff bases), while secondary amines form enamines. youtube.com

Table 2: Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary Alcohol |

| Alcohol | Ethanol (in acid) | Acetal |

| Primary Amine | Methylamine (in acid) | Imine |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Secondary Alcohol |

Reduction of the Ketone to Corresponding Alcohols

The ketone functional group can be readily reduced to the corresponding secondary alcohol, Phenyl(piperidin-3-yl)methanol. This transformation is typically accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a common and selective reagent for the reduction of ketones and aldehydes and is effective for this conversion. google.com Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective and more reactive. Catalytic hydrogenation is another method that can be employed to reduce the ketone.

Functionalization of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The benzoyl group is a deactivating group and a meta-director. This means that electrophilic substitution reactions will be slower compared to benzene (B151609) and the incoming electrophile will preferentially add to the positions meta to the carbonyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the meta position.

Halogenation: Introducing a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions may be difficult due to the deactivating nature of the benzoyl group.

These derivatization strategies at the piperidine nitrogen, ketone carbonyl, and phenyl ring highlight the versatility of this compound as a scaffold for creating a wide range of chemical entities for further research.

Derivatization for Combinatorial Library Synthesis and Analogue Generation

The this compound core is an attractive scaffold for the generation of chemical libraries, which are collections of structurally related compounds. Such libraries are instrumental in drug discovery for identifying lead compounds.

Parallel synthesis allows for the rapid creation of a large number of compounds by performing simultaneous reactions in an array format. mdpi.com This approach is highly efficient for exploring structure-activity relationships (SAR). For the this compound scaffold, parallel synthesis can be employed to introduce diversity at specific points on the molecule.

A common strategy involves derivatizing the piperidine nitrogen. The secondary amine of the piperidine ring is a nucleophilic handle that can be readily functionalized. For instance, a library of amides or sulfonamides can be generated by reacting the core scaffold with a diverse set of carboxylic acids or sulfonyl chlorides, respectively.

Example Parallel Amidation Scheme:

Scaffold: this compound

Reagent Array: A collection of diverse carboxylic acids (R-COOH)

Reaction: Amide coupling (e.g., using HATU or EDC as coupling agents) in a multi-well plate.

Result: A library of N-acylated this compound analogues.

Similarly, if a functionalized aryl ring is used (e.g., (4-aminophenyl)(piperidin-3-yl)methanone), that amino group can be the site for parallel amide synthesis, creating another vector of diversity. mdpi.com

Scaffold decoration refers to the systematic modification of a core molecular structure to optimize its properties. The this compound scaffold offers several key positions for decoration, allowing for fine-tuning of its steric and electronic characteristics.

The primary points of decoration are:

Piperidine Nitrogen (N1): As a secondary amine, this position is ideal for introducing a wide variety of substituents through N-alkylation, N-acylation, N-arylation, reductive amination, or sulfonylation. This is often a key modification point for modulating pharmacological properties. acs.org

Phenyl Ring: As detailed in sections 4.3.1 and 4.3.2, the phenyl ring can be substituted with various functional groups. "Decorating" the ring with different substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) can significantly alter the molecule's interaction with biological targets.

Piperidine Ring Carbons: While less straightforward, C-H activation or other advanced synthetic methods can be used to introduce substituents directly onto the carbon atoms of the piperidine ring, further expanding structural diversity. whiterose.ac.uk

These decoration strategies enable the creation of a vast chemical space around a single, privileged scaffold, which is a highly effective approach in modern medicinal chemistry. nih.gov

Structure Activity Relationship Sar Investigations

Design Principles for Phenyl(piperidin-3-yl)methanone Analogues

The design of analogues based on the this compound scaffold is a strategic endeavor in medicinal chemistry, aimed at optimizing therapeutic efficacy and selectivity. This process involves a systematic investigation of how chemical modifications to different parts of the molecule affect its biological activity.

Systematic Exploration of Substituent Effects on the Phenyl Ring

The nature and position of substituents on the phenyl ring can profoundly influence the molecule's interaction with its biological target. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role. libretexts.orgminia.edu.eg Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic substitution reactions. minia.edu.eg Conversely, electron-withdrawing groups decrease the ring's reactivity. libretexts.org

The influence of these substituents is a combination of inductive and resonance effects. libretexts.org Inductive effects are transmitted through the sigma bonds, with more electronegative atoms withdrawing electron density. libretexts.org Resonance effects, on the other hand, involve the delocalization of pi electrons and can either donate or withdraw electron density depending on the substituent. libretexts.orgminia.edu.eg For instance, substituents with non-bonding electron pairs, such as hydroxyl or amino groups, can donate electrons through resonance, activating the ring towards electrophilic attack. minia.edu.eg In contrast, groups with polar double or triple bonds can withdraw electrons via resonance, deactivating the ring. libretexts.org

Research into various benzoylpiperidine-containing compounds has demonstrated the critical impact of phenyl ring substitutions. For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, substitutions on the central phenyl ring were a key part of the optimization strategy. unisi.it Similarly, studies on dextromoramide and its analogues revealed that any substitution on the phenyl rings resulted in a decrease in analgesic activity. wikipedia.org

Modifications to the Piperidine (B6355638) Ring: Substitutions at C2, C4, C5, C6, and Nitrogen Atom

Modifications to the piperidine ring are a cornerstone of SAR studies for this class of compounds. The piperidine moiety is a common pharmacophore for various receptors, and its substitution pattern can dramatically alter binding affinity and selectivity. researchgate.net

The nitrogen atom of the piperidine ring is a frequent site for modification, allowing for the introduction of various substituents to explore new interactions with the target protein. The synthesis of benzoylpiperidine derivatives often involves the functionalization of this free amino group through nucleophilic substitutions. mdpi.com

Substitutions at the carbon atoms of the piperidine ring also play a vital role. For example, in the development of σ1 receptor ligands, N-(1-benzylpiperidin-4-yl)arylacetamide analogues were synthesized with modifications on the piperidine moiety. researchgate.net The stereochemistry of these substitutions is also crucial, as seen in the development of dextromoramide, where 3-methylation of the alkyl chain was more potent than 4-methylation, and the dextro isomer was more active. wikipedia.org

Isosteric and Bioisosteric Replacements of the Methanone (B1245722) and Piperidine Moieties

Isosteric and bioisosteric replacements are a powerful strategy in drug design to modulate the physicochemical and biological properties of a molecule. acs.org This involves replacing a functional group with another that has similar steric and electronic characteristics.

The piperidine ring itself can be considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.comnih.gov When this replacement occurs, the loss of the second nitrogen atom can be compensated for by introducing a heteroatom to re-establish binding interactions. mdpi.comnih.gov In the case of benzoylpiperidine, the carbonyl group can fulfill this role by forming hydrogen bonds. mdpi.comnih.gov

The methanone (carbonyl) group is also a target for isosteric replacement. However, its role in hydrogen bonding and molecular interactions makes this a challenging modification. The replacement of the phenyl ring with other bioisosteres, such as cubane (B1203433) or bicyclo[1.1.1]pentane (BCP), has been explored in other antimalarial series with mixed results regarding metabolic stability and solubility. acs.org

Role of the Benzoylpiperidine Fragment as a Privileged Chemical Scaffold

The benzoylpiperidine fragment is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a versatile starting point for drug discovery. nih.govresearchgate.net Its metabolic stability and its capacity to act as a bioisostere for the piperazine ring contribute to its privileged status. mdpi.comnih.gov

Influence of the Piperidine Position (e.g., C-3 vs C-4) on Molecular Recognition

The point of attachment of the benzoyl group to the piperidine ring significantly influences how the molecule is recognized by its biological target. While much of the literature focuses on the phenyl(piperidin-4-yl)methanone (B1296144) fragment, the C-3 substituted isomer, this compound, also presents unique properties. mdpi.comnih.govnih.gov The spatial arrangement of the phenyl and piperidine rings differs between the C-3 and C-4 isomers, leading to distinct three-dimensional shapes and potential interactions with a receptor's binding site.

For instance, the 4-(p-fluorobenzoyl)piperidine fragment found in drugs like ketanserin (B1673593) and altanserin (B1665730) is crucial for the anchorage or orientation of the ligand at the 5-HT2A receptor. nih.gov This highlights the importance of the C-4 substitution pattern for specific receptor interactions. The choice between a C-3 or C-4 linkage can therefore be a critical design element in targeting specific receptors or achieving desired selectivity.

Importance of the Carbonyl Group for Hydrogen Bonding and Molecular Interactions

The carbonyl group of the methanone moiety is a key player in the molecular interactions of benzoylpiperidine derivatives. mhmedical.com Due to the difference in electronegativity between carbon and oxygen, the C=O bond is polarized, with the oxygen atom carrying a partial negative charge and the carbon a partial positive charge. purdue.edulibretexts.org This polarity makes the carbonyl oxygen an excellent hydrogen bond acceptor. nih.gov

This hydrogen bonding capability is often crucial for the molecule's biological activity. mdpi.comnih.gov As a bioisosteric replacement for a nitrogen atom in the piperazine ring, the carbonyl group's ability to form hydrogen bonds can compensate for the loss of a potential interaction site. mdpi.comnih.gov The geometry of these hydrogen bonds is also important, with specific directional preferences observed in protein-ligand interactions. nih.gov The carbonyl group can also participate in other non-covalent interactions, such as halogen bonds, where it acts as a classical hydrogen-bond acceptor. nih.gov The chemical reactivity of the carbonyl group can also be a factor in drug action, although it often plays a more structural role in linking and orienting other functional groups for optimal target interaction. mhmedical.com

Mechanistic Insights Derived from SAR Studies

SAR studies have been fundamental in elucidating the mechanisms of action for this compound derivatives. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers have been able to map the molecular interactions that govern their therapeutic potential.

Identification of Key Pharmacophoric Features for Receptor/Enzyme Binding

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For ligands targeting the sigma-1 (σ1) receptor, where piperidine-containing compounds are common, a general pharmacophore model has been proposed. nih.gov This model typically includes a central basic amine, which is a key feature of the piperidine ring, flanked by two hydrophobic domains. nih.gov The phenyl group of this compound can effectively occupy one of these hydrophobic pockets.

Further studies on various receptors have refined this understanding. For instance, in the context of 5-HT2A receptor antagonists, the 4-(p-fluorobenzoyl)piperidine fragment has been identified as a crucial pharmacophore for anchoring the ligand to the receptor. genome.jp Virtual screening and e-pharmacophore analyses of other scaffolds have also highlighted the importance of aromatic rings for inducing π-π and hydrophobic interactions, along with hydrogen bond donors and acceptors, as key features for binding. nih.gov

Table 1: Key Pharmacophoric Features for Piperidine-Based Ligands

| Feature | Description | Putative Interaction | Target Class Example |

| Basic Amine | The nitrogen atom within the piperidine ring. | Forms ionic bonds or hydrogen bonds with acidic residues in the binding pocket. | Sigma-1 Receptor |

| Aromatic Ring | The phenyl group of the methanone moiety. | Engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues. | 5-HT2A Receptor, Rev1-CT |

| Hydrophobic Moiety | The aliphatic part of the piperidine ring. | Interacts with hydrophobic pockets in the receptor. | Sigma-1 Receptor |

| Hydrogen Bond Donor/Acceptor | The carbonyl oxygen and the piperidine nitrogen (when protonated). | Forms hydrogen bonds with the target protein to increase binding affinity and specificity. | IP3R, Rev1-CT |

Understanding the Impact of Stereochemistry on Molecular Recognition

The three-dimensional orientation of a molecule, or its stereochemistry, can have a profound impact on its ability to bind to a chiral biological target such as a receptor or enzyme. For piperidine derivatives, the stereochemistry at substituted positions on the ring can dictate the compound's affinity and efficacy.

An optimization campaign for a series of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists highlighted the significant effect of stereochemistry. Specifically, introducing an ethyl group at the 2'-position of the piperazine ring resulted in a notable increase in receptor affinity for the (S)-enantiomer. wikipedia.org The analog, 18j , which possesses the 2'(S)-ethylpiperazine moiety, demonstrated a human CXCR3 IC50 of 0.2 nM, underscoring the critical role of stereospecific interactions in molecular recognition. wikipedia.org While this example involves a piperazine connected to a piperidine, the principle directly applies to the potential for stereochemical modifications on the piperidine ring of this compound to influence biological activity.

Development of Structure-Mechanism Relationships for Specific Molecular Targets

By integrating SAR data, researchers can develop a deeper understanding of how the structural features of this compound derivatives translate into specific mechanisms of action at their molecular targets.

Enzyme Inhibition Studies (e.g., Histone Demethylases like KDM2b)

While specific studies detailing the inhibition of the histone demethylase KDM2b by this compound derivatives are not prominent in the reviewed literature, the piperidine scaffold is a well-established motif in the design of various enzyme inhibitors. For example, substituted piperidines have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction. nih.gov In these studies, modifications to the piperidine core, such as substitutions at various positions and the incorporation of different side chains, were explored to enhance binding potency. nih.gov This demonstrates the utility of the piperidine framework as a scaffold for presenting functional groups in a specific spatial orientation to interact with enzyme active sites or protein-protein interfaces. The general principles derived from such studies could be applied to the design of KDM2b inhibitors based on the this compound core.

Modulation of Intracellular Signal Transduction Pathways by Piperidine Methanones

Piperidine-containing compounds can exert significant effects on cellular function by modulating intracellular signal transduction pathways. These pathways are complex networks that transmit signals from cell-surface receptors to effector molecules within the cell, ultimately governing cellular processes like growth, differentiation, and apoptosis.

Piperidine and its derivatives have been reported to regulate several critical signaling pathways implicated in cancer, including the PI3K/Akt, NF-κB, and STAT-3 pathways. nih.gov For instance, the natural product Piperine, which contains a piperidine ring, has been shown to down-regulate the NF-κB signaling pathway in prostate cancer cells and inhibit the PI3K/Akt/GSK3β signal transduction pathway in ovarian cancer cells. nih.gov

Comparative SAR Studies with Related Heterocyclic Systems (e.g., Pyrrolidine (B122466) and Piperazine Derivatives)

Comparing the SAR of this compound with its five-membered (pyrrolidine) and six-membered, di-nitrogen (piperazine) heterocyclic analogs provides valuable information on the role of ring size and the presence of additional heteroatoms.

Studies have shown that the piperidine ring is often a crucial structural element for activity at certain targets. In a study of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, compounds with a piperidine core showed significantly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov The replacement of a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor but was critical for potent σ1 receptor activity. nih.gov

The piperidine ring is also considered a potential bioisostere of the piperazine ring. genome.jp This substitution can be a viable strategy in drug design, sometimes requiring the introduction of another heteroatom to compensate for the loss of the second nitrogen's binding interactions. genome.jp In other instances, replacing a primary amino group with cyclic structures like piperidine or pyrrolidine has been shown to increase the analgesic activity of certain compounds, an effect not observed with piperazine derivatives. nih.gov These comparative studies highlight that while these heterocyclic systems are structurally related, subtle differences can lead to significant changes in pharmacological profiles.

Table 2: Comparative Activity of Piperidine vs. Piperazine Derivatives

| Compound Pair | Heterocyclic Core | hH3R Ki (nM) | σ1R Ki (nM) | Key Finding |

| Compound 4 | Piperazine | 3.17 | 1531 | The piperazine core is associated with lower σ1R affinity. nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | The piperidine core is a key element for high σ1R affinity. nih.gov |

常见问题

Q. What are the established synthetic routes for phenyl(piperidin-3-yl)methanone, and how do reaction conditions influence yield?

this compound is synthesized via coupling reactions, such as the formation of amide bonds using (R)-3-hydroxymethyl piperidine with appropriate carbonyl precursors. Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and DIPEA (diisopropylethylamine) in dichloromethane (DCM), achieving yields up to 95% under optimized conditions . Methodological precision in stoichiometry and reaction time is critical to avoid side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR), including - and -NMR, is essential for confirming molecular structure and purity . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, while ORTEP-III generates 3D visualizations of the crystal lattice .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound be quantified?

The Cremer-Pople puckering parameters (, , ) are used to describe ring non-planarity. These coordinates are derived from atomic displacements relative to a mean plane, enabling precise analysis of chair, boat, or twist-boat conformations. Computational tools like Gaussian software optimize geometries for comparison with crystallographic data .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

Molecular dynamics (MD) simulations assess thermodynamic stability and solvent interactions, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). For example, MD studies on similar methanone derivatives reveal solvent effects on solubility and aggregation .

Q. How are contradictions in crystallographic data resolved during structural refinement?

SHELXL’s robust refinement algorithms handle high-resolution or twinned data by iteratively adjusting scale factors and thermal parameters. Discrepancies in bond lengths or angles are resolved via Hirshfeld surface analysis or by comparing multiple datasets .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound analogs?

Chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-couplings) preserve stereochemistry. For example, CuI/Pd(PPh) systems enable stereospecific alkyne couplings without racemization .

Q. How do electron-withdrawing/donating substituents on the phenyl ring affect the compound’s biological activity?

Structure-activity relationship (SAR) studies correlate substituent effects (e.g., nitro, methoxy) with bioactivity. Radiolabeled analogs, synthesized via nucleophilic fluorination, are used in pharmacokinetic assays to quantify binding affinities .

Data Interpretation and Validation

Q. What statistical methods validate crystallographic data quality for this compound derivatives?

R-factors (, ) and goodness-of-fit (GOF) values are primary metrics. Residual electron density maps identify unresolved solvent molecules, while ADDSYM (in SHELX) checks for missed symmetry .

Q. How are spectral data (NMR, HRMS) reconciled with computational predictions?

Experimental -NMR chemical shifts are compared with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets). High-resolution mass spectrometry (HRMS) confirms molecular formulae within 5 ppm error .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Hazard assessments include acute toxicity (H302) and irritant potential (H315, H319). Use fume hoods, PPE (gloves, goggles), and inert atmospheres for moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。